REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[CH2:12]([OH:16])[CH2:13][CH:14]=[CH2:15]>>[C:6]([C:5]1[CH:10]=[CH:11][C:2]([CH2:15][CH2:14][CH2:13][CH:12]=[O:16])=[CH:3][CH:4]=1)([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC=C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracting the reaction mixture with an organic solvent
|
Type
|
CUSTOM
|
Details
|
to obtain an organic extract
|
Type
|
EXTRACTION
|
Details
|
organic extract with silica gel
|
Type
|
CUSTOM
|
Details
|
removing the organic solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C1=CC=C(C=C1)CCCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |